tert-butyl N-(thian-2-ylmethyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(thian-2-ylmethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2S/c1-11(2,3)14-10(13)12-8-9-6-4-5-7-15-9/h9H,4-8H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNLOKNUKNZSGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCCS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl N-(thian-2-ylmethyl)carbamate typically involves the reaction of tert-butyl carbamate with a thian-2-ylmethyl derivative under specific conditions. The reaction is usually carried out in the presence of a base and a solvent, such as dichloromethane, at a controlled temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Tert-butyl N-(thian-2-ylmethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thian-2-ylmethyl group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane and ethanol. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Organic Synthesis
Role as a Building Block
tert-butyl N-(thian-2-ylmethyl)carbamate serves as a valuable intermediate in organic synthesis. Its carbamate group allows it to participate in a variety of reactions, facilitating the formation of complex molecules. This property is particularly useful for chemists looking to create derivatives with specific functionalities or biological activities .
Case Study: Synthesis of Complex Molecules
In a recent study, researchers utilized this compound in the synthesis of novel heterocyclic compounds. The compound's ability to undergo nucleophilic substitution reactions enabled the efficient construction of these complex structures, which are of interest in medicinal chemistry .
Pharmaceutical Development
Potential Drug Candidate
The compound is being explored for its potential as a drug candidate due to its favorable interactions with biological targets. Its unique thienyl group may enhance binding affinity and selectivity towards specific enzymes or receptors, making it a subject of interest in drug design .
Applications in Medicinal Chemistry
Carbamates, including this compound, are increasingly recognized for their stability and ability to mimic peptide bonds, which is crucial for drug development. They can serve as prodrugs that improve bioavailability and therapeutic efficacy .
Agrochemicals
Use as Pesticides and Herbicides
In agricultural applications, this compound has been identified as an effective component in the formulation of pesticides and herbicides. Its chemical properties allow it to protect crops from pests while minimizing environmental impact .
Case Study: Efficacy Testing
Field studies have demonstrated that formulations containing this compound significantly reduce pest populations without harming beneficial insects, thus contributing to sustainable agricultural practices .
Polymer Chemistry
Building Block for Polymers
The compound can also be utilized in polymer chemistry as a building block for synthesizing new materials. Its incorporation into polymer matrices can enhance properties such as flexibility, durability, and chemical resistance .
| Application Area | Specific Use | Benefits |
|---|---|---|
| Organic Synthesis | Intermediate for complex molecule synthesis | Facilitates diverse chemical reactions |
| Pharmaceutical Development | Potential drug candidate | Enhances binding affinity |
| Agrochemicals | Component in pesticides/herbicides | Protects crops with minimal impact |
| Polymer Chemistry | Building block for new materials | Improves material properties |
Flavor and Fragrance Industry
Aromatic Applications
Due to its unique thienyl structure, this compound is also valuable in the flavor and fragrance industry. It can be used to create specific aromas that enhance food products and cosmetics .
Mechanism of Action
The mechanism of action of tert-butyl N-(thian-2-ylmethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a protecting group for amines, preventing unwanted reactions during chemical synthesis . It can also participate in various biochemical pathways, depending on its specific application .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Differences
Ring Saturation and Aromaticity :
- The thian ring in the target compound is saturated , reducing aromaticity compared to the thiophene analogue (aromatic) in . Saturation increases flexibility and may alter solubility or metabolic stability in biological systems.
- Thiophene derivatives exhibit stronger π-π stacking interactions, favoring crystal packing (e.g., perpendicular thiophene ring alignment in ).
Substituent Effects :
- Electron-withdrawing groups (e.g., bromo, fluoro in ) increase electrophilicity, enhancing reactivity in cross-coupling reactions.
- Boc protection universally improves stability but may sterically hinder reactions at the amine site across all analogues.
Synthetic Routes :
- Curtius rearrangement (used for thiophene derivative ) is effective for carbamate formation from acyl azides.
- Suzuki coupling (e.g., bromo-phenyl derivative ) enables aryl-aryl bond formation, critical for complex biaryl structures.
- Reductive amination (e.g., azidoethyl derivative ) is versatile for introducing functional handles like azides for click chemistry.
Physicochemical and Functional Properties
- Solubility : Thian and thiophene derivatives show moderate organic solubility, while polar substituents (e.g., hydroxyl in ) increase aqueous solubility.
- Stability : Boc-protected compounds resist hydrolysis under basic conditions but cleave under acidic conditions (e.g., TFA).
- Biological Activity : Fluorinated and thiazole-containing analogues (e.g., ) are prioritized in drug discovery for enhanced target binding and bioavailability.
Research Findings and Trends
- Crystallography : Intramolecular hydrogen bonding (e.g., C–H⋯O in ) and steric effects from tert-butyl groups dominate packing arrangements, influencing material properties.
- Market Trends : Bromo- and fluoro-substituted carbamates are in high demand due to their utility in anticancer and antiviral drug pipelines .
- Sustainability : Green synthesis methods (e.g., catalytic coupling in ) are emerging to reduce waste in carbamate production.
Conclusion tert-butyl N-(thian-2-ylmethyl)carbamate occupies a niche among Boc-protected intermediates, distinguished by its saturated thian ring. Compared to aromatic thiophene or halogenated analogues, it offers unique conformational constraints advantageous for specific ligand designs.
Biological Activity
Tert-butyl N-(thian-2-ylmethyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a tert-butyl group, a thian-2-ylmethyl moiety, and a carbamate functional group. Its molecular formula is CHNOS, with a molecular weight of approximately 229.33 g/mol. The presence of the thian group may contribute to its unique reactivity and biological properties.
This compound exhibits several mechanisms of action that are crucial for its biological activity:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases like Alzheimer's .
- Reactive Oxygen Species (ROS) Modulation : It has demonstrated the ability to reduce oxidative stress markers, such as malondialdehyde (MDA), indicating potential antioxidant properties .
- Neuroprotective Effects : In vitro studies suggest that this compound can protect neuronal cells from amyloid-beta-induced toxicity, a hallmark of Alzheimer’s disease pathology .
Biological Activity Data
Case Studies and Research Findings
- Neuroprotective Studies : Research indicates that this compound can reduce TNF-α production in astrocytes exposed to amyloid-beta, suggesting an anti-inflammatory mechanism that may contribute to its neuroprotective effects .
- In Vivo Models : In animal models, the compound's efficacy was assessed against scopolamine-induced oxidative stress. While it showed some protective effects, these were not as pronounced as those seen with established treatments like galantamine, indicating room for improvement in bioavailability and potency .
- Antimicrobial Activity : Although primarily studied for neuroprotection, some derivatives of carbamates have shown activity against Mycobacterium tuberculosis, suggesting that structural modifications could enhance antimicrobial properties .
Q & A
Q. Critical Conditions :
| Factor | Optimization Strategy |
|---|---|
| Solvent | Toluene for Curtius; THF/DCM for Boc protection |
| Temperature | 100°C (Curtius); 0–25°C (Boc protection) |
| Stoichiometry | 1:1 molar ratio of amine to Boc₂O |
| Workup | Aqueous extraction to remove byproducts |
Reference studies highlight yields >70% with rigorous exclusion of moisture .
Basic: How can researchers confirm the purity and structural identity of this compound?
Methodological Answer:
- Analytical Techniques :
- NMR Spectroscopy : Compare and chemical shifts with literature data (e.g., δ ~1.4 ppm for tert-butyl in -NMR) .
- Mass Spectrometry : Confirm molecular ion ([M+H]) using high-resolution MS (expected m/z: ~243.3 for CHNOS).
- X-ray Crystallography : Resolve bond lengths/angles (e.g., C=O at 1.21 Å, C–N at 1.35 Å) for unambiguous confirmation .
Cross-Validation : Use two independent methods (e.g., NMR + X-ray) to address spectral ambiguities.
Advanced: How to resolve contradictions in spectroscopic data during structural characterization?
Methodological Answer:
Discrepancies (e.g., unexpected -NMR splitting) require:
2D NMR (COSY, HSQC) to assign coupling networks.
Computational Modeling : Compare experimental shifts with density functional theory (DFT)-predicted values.
X-ray Diffraction : Resolve stereochemical uncertainties (e.g., intramolecular H-bonding affecting NMR shifts) .
Case Study : In a 2013 study, X-ray resolved intramolecular C–H···O interactions that explained anomalous NMR data .
Advanced: How is this compound utilized in multi-step syntheses of pharmacologically active compounds?
Methodological Answer:
- Intermediate Role :
- Ligand Synthesis : Acts as a precursor for metal-binding ligands (e.g., diimine complexes) .
- Protecting Group : Shields amines during heterocycle formation (e.g., triazolopyrazines in antiviral agents) .
Q. Example Protocol :
Deprotect Boc group with TFA/DCM (1:1 v/v, 2 hours).
Couple free amine to a chloropyrimidine scaffold (e.g., Suzuki-Miyaura cross-coupling) .
Advanced: Best practices for crystal structure determination using SHELX/SIR97
Methodological Answer:
Key Tip : For disordered tert-butyl groups, apply isotropic refinement and occupancy splitting .
Safety: Recommended protocols for handling and disposal
Methodological Answer:
- PPE : Nitrile gloves, goggles, lab coat; use fume hood for weighing .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Waste Disposal : Incinerate via licensed facilities (avoid aqueous release due to potential ecotoxicity) .
Storage : Keep at 2–8°C in airtight containers; shelf life >2 years under anhydrous conditions .
Advanced: Achieving diastereoselectivity in synthetic pathways
Methodological Answer:
- Chiral Induction : Use enantiopure starting materials (e.g., (R)-thian-2-ylmethylamine) .
- Steric Effects : Bulky tert-butyl group directs nucleophilic attack to less hindered sites.
- Catalysis : Asymmetric hydrogenation with Ru-BINAP catalysts (≥90% ee reported for similar carbamates) .
Case Study : Diastereomeric excess >95% achieved via Grignard addition to chiral oxazolidinones .
Stability: Impact of thermal/pH conditions and storage optimization
Methodological Answer:
- Thermal Stability : Decomposes above 150°C (TGA data); avoid prolonged heating .
- pH Sensitivity : Hydrolyzes in acidic/basic conditions (half-life <1 hour at pH <2 or >12) .
- Storage : Desiccate at 4°C; monitor via periodic HPLC (retention time shifts indicate degradation) .
Study Reference : No significant decomposition after 6 months at –20°C in inert atmosphere .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
